2-(4-Hydroxyphenyl)propionic acid

Catalog No.
S584760
CAS No.
938-96-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)propionic acid

CAS Number

938-96-5

Product Name

2-(4-Hydroxyphenyl)propionic acid

IUPAC Name

2-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)

InChI Key

ZHMMPVANGNPCBW-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(4-hydroxyphenyl)propionic acid, 2-HPPA cpd

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O

The exact mass of the compound 2-(4-Hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a bifunctional aromatic carboxylic acid characterized by its alpha-methyl group and para-phenolic hydroxyl moiety. In industrial and pharmaceutical procurement, it is primarily sourced as a critical analytical reference standard (often designated as Loxoprofen Impurity 20 or 146) for quality control and Abbreviated New Drug Application (ANDA) method validation[1]. Additionally, its bifunctional nature makes it a valuable chiral building block and monomer precursor in the synthesis of polyarylates, liquid crystalline polymers, and substituted 2-arylpropionic acid (profen) derivatives. Its defined melting point (approx. 131 °C) and pKa (approx. 4.5) ensure predictable solubility and processability in both reversed-phase LC-MS/MS analytical workflows and bulk esterification reactions[2].

Generic substitution with closely related structural analogs, such as 3-(4-hydroxyphenyl)propionic acid (phloretic acid) or 4-hydroxyphenylacetic acid, is unviable in both analytical and synthetic applications. In pharmaceutical quality control, regulatory guidelines for Loxoprofen mandate the exact alpha-methylated structure to accurately establish retention times, response factors, and degradation pathways; an isomer will fail system suitability tests and invalidate ANDA filings[1]. In polymer synthesis, the alpha-methyl group introduces specific steric hindrance that dictates the kinetic resolution efficiency and the thermomechanical properties (e.g., glass transition temperature) of the resulting polyarylates, a feature absent in linear chain analogs[2].

Chromatographic Specificity as a Loxoprofen Reference Standard

In LC-MS/MS and HPLC quality control workflows for Loxoprofen, 2-(4-hydroxyphenyl)propionic acid (Impurity 20) exhibits a distinct chromatographic retention profile driven by its alpha-methyl group and free phenolic hydroxyl. Compared to the API (Loxoprofen) and des-methyl analogs like 4-hydroxyphenylacetic acid, it provides baseline resolution critical for quantifying degradation. The exact mass (166.17 g/mol) and specific MS/MS fragmentation (e.g., major product ion at m/z 121.1 from the m/z 165.1 [M-H]- precursor) allow for highly selective multiple reaction monitoring (MRM), ensuring compliance with ICH guidelines for impurity profiling[1].

Evidence DimensionAnalytical specificity and MS/MS fragmentation
Target Compound Datam/z 165.1 [M-H]- precursor with major 121.1 product ion
Comparator Or Baseline4-hydroxyphenylacetic acid (m/z 151.1 [M-H]-) or Loxoprofen API
Quantified DifferenceBaseline chromatographic resolution and distinct m/z transitions
ConditionsReversed-phase LC-MS/MS in negative ESI mode

Procurement of the exact CAS 938-96-5 standard is a strict regulatory requirement for validating Loxoprofen purity and supporting ANDA submissions.

Substrate Specificity in Lipase-Mediated Kinetic Resolution

2-(4-Hydroxyphenyl)propionic acid and its esters are highly specific substrates for immobilized Pseudomonas fluorescens lipase (PFL). When evaluating the kinetic resolution of its ethyl ester enantiomers using MOF-immobilized PFL (PFL-PEG-UiO-66), the substrate demonstrates a high affinity (Km = 69.07 mmol/L) and achieves a conversion rate of 47% with an enantiomeric excess (ee) exceeding 99%. This efficiency is structurally dependent on the alpha-methyl group, which provides the necessary steric bulk for the enzyme's chiral recognition pocket, a feature that behaves differently in unbranched or bulkier profen analogs[1].

Evidence DimensionEnantiomeric excess (ee) and conversion rate
Target Compound Data>99% ee at 47% conversion
Comparator Or BaselineUnbranched esters (poor chiral recognition) or bulkier profens
Quantified DifferenceNear-perfect enantioselectivity (>99% ee) specific to the alpha-methyl steric profile
ConditionsKinetic resolution using PFL-PEG-UiO-66 immobilized lipase

For manufacturers of chiral intermediates, this compound provides an optimal steric profile for high-yield, high-ee biocatalytic resolution.

Steric Influence on Polyarylate Thermomechanical Properties

As a bifunctional monomer, 2-(4-hydroxyphenyl)propionic acid is utilized to synthesize specialized polyesters and liquid crystalline polymers. The presence of the alpha-methyl group disrupts polymer chain packing compared to the linear analog 3-(4-hydroxyphenyl)propionic acid. This disruption lowers the melting temperature (Tm) and alters the glass transition temperature (Tg) of the resulting polyarylates, enhancing melt-processability without sacrificing the thermal stability imparted by the aromatic ring. Substituting with the linear isomer results in highly crystalline, intractable polymers that are difficult to process via standard thermal extrusion.

Evidence DimensionPolymer chain packing and melt-processability
Target Compound DataAlpha-methyl group disrupts packing, lowering Tm for improved processability
Comparator Or Baseline3-(4-hydroxyphenyl)propionic acid (linear isomer)
Quantified DifferenceReduced crystallinity and improved melt-flow characteristics
ConditionsBulk polycondensation to form polyarylates

Material scientists must procure the alpha-methylated isomer to ensure the resulting polymers can be processed using standard thermal extrusion techniques.

Pharmaceutical Quality Control and ANDA Filings

Used strictly as an analytical reference standard (Loxoprofen Impurity 20/146) for LC-MS/MS and HPLC method validation, ensuring regulatory compliance and accurate degradation profiling in Loxoprofen API manufacturing [5.1][1].

Chiral Intermediate Synthesis via Biocatalysis

Serves as a primary substrate for lipase-mediated kinetic resolution, yielding high-ee enantiomers that are subsequently used as building blocks for advanced active pharmaceutical ingredients[2].

Melt-Processable Polyarylate Manufacturing

Utilized as a bifunctional monomer where its alpha-methyl group strategically lowers polymer crystallinity, enabling the production of thermally stable but easily processable polyesters and liquid crystalline materials.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

UNII

55FH3476SI

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

938-96-5

Wikipedia

4-Hydroxyhydratropate

Dates

Last modified: 08-15-2023

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